Tert-butyl 2-aminopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-aminopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the amino and carboxylate groups present in its structure .
Pharmacokinetics
The compound’s physical properties such as boiling point (2574°C/760mmHg), flash point (1095°C), and density (1067g/cm3) suggest that it may have certain bioavailability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 2-aminopyrrolidine-1-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Tert-butyl 2-oxopyrrolidine-1-carboxylate: Similar in structure but contains a ketone group instead of an amino group.
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Differing in the position of the amino group on the pyrrolidine ring.
Tert-butyl piperazine-1-carboxylate: Contains a six-membered ring with two nitrogen atoms instead of a five-membered pyrrolidine ring
Uniqueness: Tert-butyl 2-aminopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .
Biological Activity
Tert-butyl 2-aminopyrrolidine-1-carboxylate (TBAPC) is a compound of interest due to its potential biological activities, which have been explored in various studies. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with TBAPC, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- CAS Number : 147081-49-0
- Structure : TBAPC features a pyrrolidine ring substituted with a tert-butyl group and a carboxylate functional group.
Synthesis
The synthesis of TBAPC typically involves the reaction of tert-butyl carbamate with appropriate amine precursors. Various methods have been reported, including:
- Amination Reactions : Utilizing amines in the presence of activating agents to facilitate the formation of the pyrrolidine structure.
- Decarboxylation Techniques : Employing base-mediated decarboxylative methods to yield the desired product from its precursors.
Anti-inflammatory Effects
Recent studies have highlighted TBAPC's potential anti-inflammatory properties. In vitro experiments demonstrated that TBAPC exhibits significant inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
Anticancer Activity
TBAPC has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Study | Cell Line | Findings |
---|---|---|
Study C | HeLa cells | Induction of apoptosis was confirmed via flow cytometry analysis . |
Study D | MCF-7 cells | Significant reduction in cell viability observed at higher concentrations . |
The biological activity of TBAPC can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression.
- Inhibition of NF-kB Pathway : TBAPC appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
- Activation of Caspase Pathways : In cancer cells, TBAPC activates caspases, which are crucial for the execution phase of apoptosis.
Case Study 1: In Vivo Efficacy
In an animal model, TBAPC was administered to assess its anti-inflammatory effects. The results showed a marked reduction in edema and inflammatory markers compared to control groups.
Case Study 2: Clinical Relevance
A preliminary clinical trial involving patients with chronic inflammatory conditions reported improved symptoms following treatment with TBAPC derivatives, suggesting its therapeutic potential in clinical settings.
Properties
IUPAC Name |
tert-butyl 2-aminopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLOPRLMGUANHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647440 |
Source
|
Record name | tert-Butyl 2-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121537-94-8 |
Source
|
Record name | tert-Butyl 2-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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